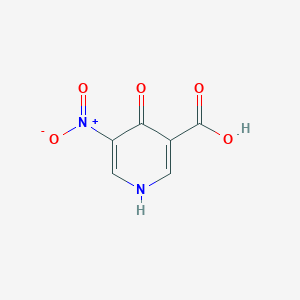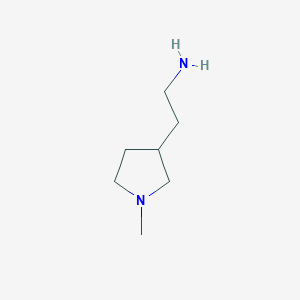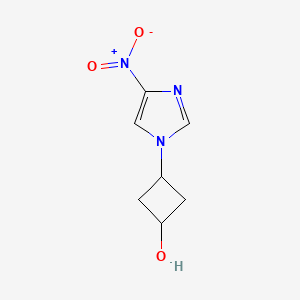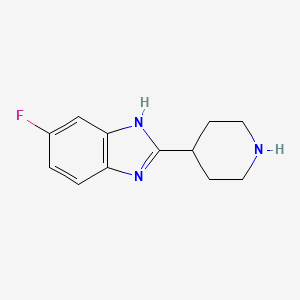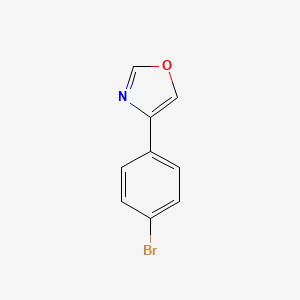
4-(4-Bromophenyl)oxazole
Übersicht
Beschreibung
“4-(4-Bromophenyl)oxazole” is a chemical compound with the CAS Number: 54289-73-5 . It has a molecular weight of 224.06 and its IUPAC name is 4-(4-bromophenyl)-1,3-oxazole .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .
Physical And Chemical Properties Analysis
“4-(4-Bromophenyl)oxazole” is stored at room temperature . It has a molecular weight of 224.06 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibiofilm Actions
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Microbiology .
Summary of the Application
4-(4-Bromophenyl)oxazole has been used in the synthesis of novel compounds, which have shown promising antimicrobial action against bacterial and fungal strains . These compounds have also demonstrated potential for fighting biofilm-associated infections, particularly those caused by Enterococcus faecium .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized through various techniques including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC . The new compounds were then tested for antimicrobial action, antioxidant activity, and toxicity .
Results or Outcomes
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents .
Antioxidant Effect
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry and Biochemistry .
Summary of the Application
Compounds containing 4-(4-Bromophenyl)oxazole have been tested for their antioxidant activity . These compounds have shown potential as antioxidants, which can help protect cells from damage caused by harmful molecules known as free radicals .
Methods of Application or Experimental Procedures
The antioxidant activity of these compounds was tested using DPPH, ABTS, and ferric reducing power assays . In silico studies were also performed to analyze the potential antioxidant effect .
Results or Outcomes
The results of the antioxidant effect assays, as well as of in silico analysis, revealed a promising potential of these compounds as antioxidants .
Synthesis of Novel Compounds
Specific Scientific Field
This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
4-(4-Bromophenyl)oxazole has been used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized through various techniques including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
Results or Outcomes
The synthesized compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Biological Activities of Oxazole Derivatives
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
Oxazole derivatives, including 4-(4-Bromophenyl)oxazole, have been studied for their diverse biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Methods of Application or Experimental Procedures
The biological activities of these compounds were tested using various assays, depending on the specific activity being studied .
Results or Outcomes
The results showed that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Synthesis of New Chemical Entities
Summary of the Application
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Methods of Application or Experimental Procedures
Oxazole is used as an intermediate in the synthesis of new chemical entities . The specific methods of synthesis depend on the particular chemical entity being synthesized .
Results or Outcomes
The synthesized oxazole derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Synthesis of Oxazoline Derived Marine Natural Products
Specific Scientific Field
This application is in the field of Marine Chemistry .
Summary of the Application
Oxazole derivatives have been used in the synthesis of oxazole, oxazoline, and isoxazoline derived marine natural products .
Methods of Application or Experimental Procedures
The specific methods of synthesis depend on the particular marine natural product being synthesized .
Results or Outcomes
The synthesized oxazoline derived marine natural products have shown various biological activities .
Safety And Hazards
The safety information for “4-(4-Bromophenyl)oxazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305+351+338, P302+352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
Oxazole is an important moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium . In the future, it is imperative to develop alternate metal-free synthetic routes .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZBHACCQAUBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624676 | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)oxazole | |
CAS RN |
54289-73-5 | |
| Record name | 4-(4-Bromophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


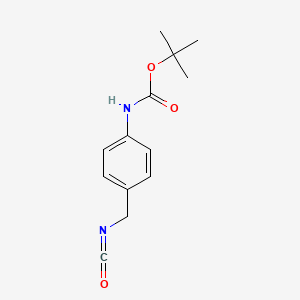
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)





